molecular formula C14H18BrNO2 B581934 tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate CAS No. 360773-84-8

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Cat. No.: B581934
CAS No.: 360773-84-8
M. Wt: 312.207
InChI Key: ZJEMFURAGDYBTG-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol . It is a solid at room temperature and is primarily used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate typically involves the reaction of 1-(4-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The reaction conditions would need to be optimized for larger-scale production, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl carbamates, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or proteins, potentially inhibiting their activity. The cyclopropyl group provides structural rigidity, which can enhance the binding affinity to the target molecules .

Comparison with Similar Compounds

  • tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate
  • tert-Butyl (1-(4-formylphenyl)cyclopropyl)carbamate
  • tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate

Comparison: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is unique due to the presence of the bromine atom at the para position of the phenyl ring. This substitution can significantly influence the compound’s reactivity and interaction with biological targets. The other similar compounds listed above have different substituents, which can alter their chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEMFURAGDYBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681465
Record name tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360773-84-8
Record name tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-(4-bromophenyl)-cyclopropanecarboxylic acid (Intermediate 114, 2.32 g, 9.62 mmols), diphenylphosphoryl azide (2.65 g, 9.62 mmols), triethylamine (973.0 mg, 9.62 mmols) in 40 mL tert-BuOH (distilled from Na°) was heated to reflux for 17 h. The solution was concentrated under reduced pressure and the residue dissolved in EtOAc and washed with 5% aqueous HCl, H2O, saturated aqueous NaHCO3, and saturated aqueous NaCl before being dried over MgSO4. Concentration of the dry solution under reduced pressure and column chromatography (5-10% EtOAc—hexanes) afforded 2.01 g (67%) of the title compound as a colorless solid.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

A solution of 1-(4-bromophenyl)-cyclopropanecarboxylic acid (Intermediate 114, 2.32 g, 9.62 mmols), diphenylphosphoryl azide (2.65 g, 9.62 mmols), triethylamine (973.0 mg, 9.62 mmols) in 40 mL tert-BuOH (distilled from Na°) was heated to reflux for 17 h. The solution was concentrated under reduced pressure and the residue dissolved in EtOAc and washed with 5% aqueous HCl, H2O, saturated aqueous NaHCO3, and saturated aqueous NaCl before being dried over MgSO4. Concentration of the dry solution under reduced pressure and column chromatography (5-10% EtOAc-hexanes) afforded 2.01 g (67%) of the title compound as a colorless solid.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
67%

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